molecular formula C8H10N4OS B2906271 N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide CAS No. 3683-36-1

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide

Cat. No. B2906271
CAS RN: 3683-36-1
M. Wt: 210.26
InChI Key: DUIDMCFMTLDCHQ-UHFFFAOYSA-N
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Description

N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide, also known as MPTC, is a chemical compound that has been studied for its potential use in scientific research. MPTC is a hydrazine derivative that has been shown to have interesting properties that make it useful in various applications.

Scientific Research Applications

I have conducted several searches to gather information on the scientific research applications of “N-methyl-2-(pyridin-3-ylcarbonyl)hydrazinecarbothioamide”, also known as “N-Methyl-2-Nicotinoylhydrazinecarbothioamide”. However, the available data from the search results does not cover six to eight unique applications in detail. Below are the applications and fields where this compound has been mentioned:

Life Science and Material Science

This compound has been referenced in various areas of research including life science and material science, indicating its potential use in these broad fields .

Chemical Synthesis and Chromatography

It is also associated with chemical synthesis and chromatography, suggesting its role in analytical procedures and synthesis processes .

Biological Applications

There is a mention of biological applications, particularly in relation to molecular interaction docking studies .

properties

IUPAC Name

1-methyl-3-(pyridine-3-carbonylamino)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4OS/c1-9-8(14)12-11-7(13)6-3-2-4-10-5-6/h2-5H,1H3,(H,11,13)(H2,9,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUIDMCFMTLDCHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)NNC(=O)C1=CN=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3683-36-1
Record name Nicotinoyl 4-methylthiosemicarbazide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003683361
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NICOTINOYL 4-METHYLTHIOSEMICARBAZIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TAX8RAM779
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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